molecular formula C13H16N2O B8350462 4-(2-(Hydroxymethyl)piperidin-1-yl)benzonitrile

4-(2-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Cat. No.: B8350462
M. Wt: 216.28 g/mol
InChI Key: RWCNIZBMWJUDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Hydroxymethyl)piperidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-[2-(hydroxymethyl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C13H16N2O/c14-9-11-4-6-12(7-5-11)15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8,10H2

InChI Key

RWCNIZBMWJUDIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a screw cap pressure tube, 4-fluorobenzonitrile (354.0 mg, 3.15 mmol), piperidin-2-ylmethanol (363.4 mg, 3.15 mmol) and NaHCO3 were suspended in DMF (2.0 ml). The tube was sealed and the mixture heated to 120° C. for 3 days. The mixture was allowed to cool. H2O was added and the product extracted with EtOAc. The combined organic extracts were washed with H2O, dried (MgSO4), filtered and concentrated. The crude product was purified by flash chromatography (CH2Cl2/MeOH 98:2→96:4) affording 63 mg (9%) of the title compound.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
363.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
9%

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